(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid
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Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is formed through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the Boc-protected amino group can be selectively deprotected to reveal the active amine. This allows for targeted interactions with biological molecules, leading to desired biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylbutanoic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpentanoic acid
Uniqueness
The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and reactivity, while the Boc-protected amino group allows for selective deprotection and subsequent reactions.
Properties
Molecular Formula |
C9H14F3NO4 |
---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
(2S)-3,3,3-trifluoro-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H14F3NO4/c1-7(2,3)17-6(16)13-8(4,5(14)15)9(10,11)12/h1-4H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
InChI Key |
AQHHZEHQBKSLKX-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@](C(=O)O)(C(F)(F)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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